![molecular formula C11H16O2 B13315110 1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13315110.png)
1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione is an organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of the butane-1,3-dione moiety adds to its chemical versatility, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions yields the desired bicyclic compound. For instance, the reaction of cyclopentadiene with a suitable dienophile can produce the bicyclo[2.2.1]heptane core, which can then be functionalized to introduce the butane-1,3-dione group .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dione group to diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the reagents and conditions used.
科学的研究の応用
1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its stability and rigidity.
Industry: It is used in the synthesis of polymers and other materials that require stable bicyclic structures
作用機序
The mechanism by which 1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure provides a rigid framework that can fit into specific binding sites, while the butane-1,3-dione moiety can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane: Known for its stability and rigidity, similar to 1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione.
Camphor: Another bicyclic compound with a similar structure but different functional groups.
Norbornane: A saturated hydrocarbon with a bicyclic structure, used in various chemical applications
Uniqueness
This compound is unique due to the presence of the butane-1,3-dione group, which imparts additional chemical reactivity and versatility compared to other bicyclic compounds. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
1-(2-bicyclo[2.2.1]heptanyl)butane-1,3-dione |
InChI |
InChI=1S/C11H16O2/c1-7(12)4-11(13)10-6-8-2-3-9(10)5-8/h8-10H,2-6H2,1H3 |
InChIキー |
JCHONSNUCSVLAK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)C1CC2CCC1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13315036.png)
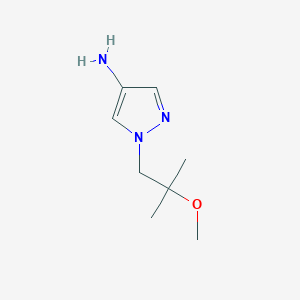
![2-[(2-Methylpentyl)amino]cyclohexan-1-ol](/img/structure/B13315041.png)
![2H,3H,4H,5H-Pyrido[4,3-f][1,4]oxazepine](/img/structure/B13315046.png)
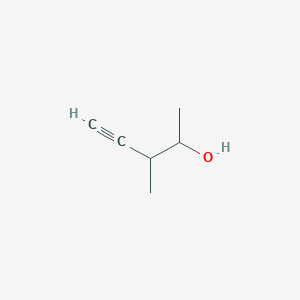
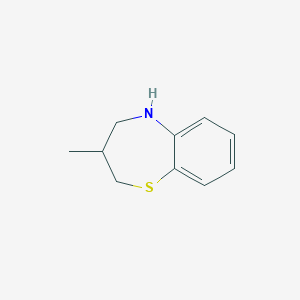
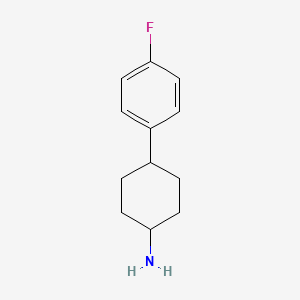
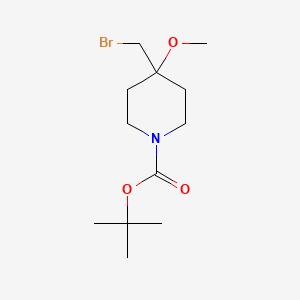
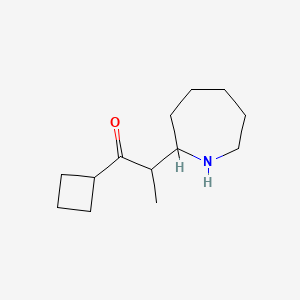


![Tert-butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13315099.png)
![[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13315106.png)
![[5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13315109.png)
